N-Nitrosopropranolol

Genotoxicity Mutagenicity Nitrosamine Impurity

N-Nitrosopropranolol (NNP), CAS 84418-35-9, is a nitrosamine drug substance-related impurity (NDSRI) of the β-adrenergic blocker propranolol, formed via nitrosation of the secondary amine under acidic conditions. It is widely used as a fully characterized analytical reference standard for method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing, with traceability to pharmacopeial standards (USP or EP).

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
CAS No. 84418-35-9
Cat. No. B1217540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosopropranolol
CAS84418-35-9
SynonymsN-nitrosopropranolol
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)N=O
InChIInChI=1S/C16H20N2O3/c1-12(2)18(17-20)10-14(19)11-21-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,19H,10-11H2,1-2H3
InChIKeyTXYRHXNLIUKPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosopropranolol (CAS 84418-35-9) Reference Standard for Propranolol Nitrosamine Impurity Control


N-Nitrosopropranolol (NNP), CAS 84418-35-9, is a nitrosamine drug substance-related impurity (NDSRI) of the β-adrenergic blocker propranolol, formed via nitrosation of the secondary amine under acidic conditions [1]. It is widely used as a fully characterized analytical reference standard for method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing, with traceability to pharmacopeial standards (USP or EP) [2].

Why N-Nitrosopropranolol Cannot Be Substituted by Other Nitrosamine Reference Standards


Generic substitution among nitrosamine reference standards is invalid because each NDSRI possesses a unique molecular structure that dictates distinct metabolic activation pathways, enzymatic bioactivation profiles, and genotoxic potency. For example, N-Nitrosopropranolol exhibits CYP2C19-dependent bioactivation [1], whereas other β-blocker–derived nitrosamines may rely on different cytochrome P450 isoforms, leading to divergent mutagenic and genotoxic outcomes. Furthermore, regulatory expectations mandate compound-specific analytical methods with validated limits of quantification tailored to each impurity's acceptable intake; a method validated for N-Nitrosoatenolol or N-Nitrosometoprolol cannot be directly applied to N-Nitrosopropranolol without full revalidation, due to differences in chromatographic behavior, mass spectrometric fragmentation, and matrix effects.

N-Nitrosopropranolol (CAS 84418-35-9): Quantitative Differentiation Evidence for Scientific Procurement


CYP2C19-Dependent Mutagenicity in Enhanced Ames Test: N-Nitrosopropranolol vs. Historical Negative Result

N-Nitrosopropranolol (NNP) was originally reported as Ames-negative in 1983 using standard protocols with Salmonella typhimurium TA98 and TA100 strains [1]. However, a 2023 study employing modified Ames test conditions—specifically the inclusion of hamster liver S9 fraction, which is more effective at bioactivating nitrosamines than rat liver S9—demonstrated that NNP induces concentration-dependent mutations in TA1535, TA100, and TA98 strains. This study further identified CYP2C19 as the primary human cytochrome P450 enzyme responsible for bioactivating NNP to a genotoxicant [2]. The quantitative shift from 'negative' to 'positive' under enhanced testing conditions provides a critical differentiation point: procurement of NNP reference material is essential for validating analytical methods capable of detecting this impurity at levels that reflect its true genotoxic potential, rather than relying on outdated negative classifications.

Genotoxicity Mutagenicity Nitrosamine Impurity

Human Cell Genotoxicity: N-Nitrosopropranolol Induces Micronuclei and Gene Mutations in TK6 Cells

In human lymphoblastoid TK6 cells, N-Nitrosopropranolol induced micronuclei and gene mutations in the presence of hamster liver S9 [1]. Additionally, NNP caused concentration-dependent DNA strand breakage in both 2D and 3D cultures of metabolically competent human HepaRG cells [1]. In contrast, early studies reported no DNA fragmentation in Chinese hamster lung V79 cells, suggesting that NNP behaves as an indirectly acting compound requiring metabolic activation [2]. The demonstration of genotoxicity in multiple human-relevant cell systems distinguishes NNP from other nitrosamines that may lack comprehensive human cell genotoxicity data, reinforcing the need for compound-specific reference standards in safety assessment.

Genotoxicity Human Cell Assays In Vitro Toxicology

Ultra-Trace LC-MS/MS Quantification: LOD 7.5 pg/mL and LOQ 25 pg/mL for N-Nitrosopropranolol

A validated LC-MS/MS method using an Agilent 6470 Triple Quadrupole achieved a limit of detection (LOD) of 7.5 pg/mL (0.0015 ppm) and a limit of quantitation (LOQ) of 25 pg/mL (0.005 ppm) for N-Nitrosopropranolol in propranolol API and tablet formulations [1]. Another method using a Shimadzu LCMS-8060NX reported an LOD of 2 ppb and an LOQ of 10 ppb [2]. In contrast, a 1983 HPLC method had a detection limit of 7 × 10⁻¹¹ mol (approximately 20 ng) in the presence of unreacted drug [3]. The >1000-fold improvement in analytical sensitivity enables compliance with modern regulatory limits for genotoxic impurities, a capability not achievable with older methods or with non-optimized generic nitrosamine methods. This ultra-trace sensitivity is compound-specific; methods validated for other nitrosamines (e.g., N-Nitrosodimethylamine, NDMA) cannot be directly applied to NNP without full revalidation due to distinct MRM transitions and matrix effects.

Analytical Chemistry LC-MS/MS Method Validation

Formation Kinetics: Exponential Yield Increase with Nitrite Concentration Under Simulated Gastric Conditions

The formation of N-Nitrosopropranolol (NNP) from propranolol and nitrite in acidic media follows distinct kinetics: the yield increases linearly with incubation time and propranolol concentration, but exponentially as nitrite concentration rises [1]. Under optimal conditions (37°C, pH 3 in HCl), the minimum nitrite concentration required to produce detectable NNP is 10⁻⁵ M [1]. In human gastric juice, NNP formation occurs at similar yields as in HCl solutions, but the kinetics differ, and the yield increases as pH is lowered [2]. These quantitative kinetic parameters are specific to the propranolol–nitrite reaction; other β-blockers (e.g., atenolol, metoprolol) may exhibit different pH optima and nitrite dependencies due to structural differences in the amine moiety. This compound-specific formation profile informs risk assessment for intragastric nitrosation and guides the design of forced degradation studies.

Nitrosamine Formation Reaction Kinetics Pharmaceutical Safety

N-Nitrosopropranolol (CAS 84418-35-9): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Analytical Method Development and Validation for Propranolol API and Finished Products

N-Nitrosopropranolol reference standard is essential for developing and validating LC-MS/MS methods to quantify this nitrosamine impurity in propranolol drug substances and formulations. Validated methods achieve LOQs as low as 25 pg/mL (0.005 ppm) [1], enabling compliance with stringent regulatory limits for genotoxic impurities. The standard is used for calibration curve preparation, recovery experiments, and system suitability testing, as demonstrated in published applications from Agilent [1] and Shimadzu [2].

Forced Degradation and Stability Studies to Assess Nitrosamine Formation Risk

The specific formation kinetics of N-Nitrosopropranolol—including pH optimum 3, linear yield with time and propranolol concentration, and exponential yield with nitrite concentration [3]—guide the design of forced degradation studies. The reference standard is used to identify and quantify NNP formed under stress conditions (e.g., acidic pH, presence of nitrite), supporting root-cause investigations and mitigation strategies during drug product development.

In Vitro Genotoxicity and Mutagenicity Assessment

Recent studies have demonstrated that N-Nitrosopropranolol is mutagenic in enhanced Ames tests (with hamster S9) and genotoxic in human TK6 and HepaRG cells [4]. The reference standard enables toxicology laboratories to conduct follow-up in vitro assessments, including CYP-specific activation studies, to further characterize the compound's safety profile and support regulatory submissions.

Quality Control Release Testing and Batch-to-Batch Consistency Monitoring

Pharmaceutical manufacturers use N-Nitrosopropranolol reference standard as a comparator in QC release testing of propranolol API and drug products. Quantitative LC-MS/MS methods [1][2] provide the sensitivity required to ensure that nitrosamine levels remain below acceptable intake thresholds, thereby safeguarding patient safety and maintaining regulatory compliance.

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